molecular formula C17H18Cl2N2OS B13957591 Propionanilide, 4'-chloro-2'-((p-chlorophenyl)thio)-3-(dimethylamino)- CAS No. 63917-35-1

Propionanilide, 4'-chloro-2'-((p-chlorophenyl)thio)-3-(dimethylamino)-

Cat. No.: B13957591
CAS No.: 63917-35-1
M. Wt: 369.3 g/mol
InChI Key: IYBPCWPWORICBI-UHFFFAOYSA-N
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Description

Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a propionanilide core substituted with chloro and dimethylamino groups, as well as a p-chlorophenylthio moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, such as aniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated using propionyl chloride to form the propionanilide core.

    Chlorination: The propionanilide is chlorinated to introduce the chloro substituents at the desired positions.

    Thioether Formation: The p-chlorophenylthio group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Dimethylation: Finally, the dimethylamino group is introduced via alkylation using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    Propionanilide: Lacks the chloro and p-chlorophenylthio substituents, resulting in different chemical properties.

    4-Chloropropionanilide: Contains a single chloro substituent, leading to variations in reactivity and applications.

    2-(Dimethylamino)propionanilide: Features a dimethylamino group, influencing its biological activity and solubility.

Uniqueness

Propionanilide, 4’-chloro-2’-((p-chlorophenyl)thio)-3-(dimethylamino)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

63917-35-1

Molecular Formula

C17H18Cl2N2OS

Molecular Weight

369.3 g/mol

IUPAC Name

N-[4-chloro-2-(4-chlorophenyl)sulfanylphenyl]-3-(dimethylamino)propanamide

InChI

InChI=1S/C17H18Cl2N2OS/c1-21(2)10-9-17(22)20-15-8-5-13(19)11-16(15)23-14-6-3-12(18)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)

InChI Key

IYBPCWPWORICBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)NC1=C(C=C(C=C1)Cl)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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